molecular formula C14H20F3NO B6699043 Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone

Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No.: B6699043
M. Wt: 275.31 g/mol
InChI Key: DELLJWDVXGRYJV-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone is a complex organic compound that features a cyclopentene ring and a piperidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopentene and piperidine precursors. The cyclopentene ring can be synthesized through cyclization reactions, while the piperidine ring is often prepared via amination reactions. The final step involves the coupling of these two rings under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(methyl)piperidin-1-yl]methanone
  • Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(ethyl)piperidin-1-yl]methanone

Uniqueness

Cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopent-3-en-1-yl-[3,3-dimethyl-4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3NO/c1-13(2)9-18(8-7-11(13)14(15,16)17)12(19)10-5-3-4-6-10/h3-4,10-11H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLJWDVXGRYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1C(F)(F)F)C(=O)C2CC=CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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